7-Chlorokynurenic acid
Overview
Description
7-Chlorokynurenic acid is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the N-methyl-D-aspartate receptor. It produces ketamine-like rapid antidepressant effects in animal models of depression . this compound is unable to cross the blood-brain barrier, making it unsuitable for clinical use .
Mechanism of Action
Target of Action
7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a critical player in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
7-CKA acts by competitively antagonizing the glycine site of the NMDA receptor . This means it binds to the glycine site, preventing glycine from activating the receptor, thereby inhibiting the receptor’s function. In addition to this, 7-CKA also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , an action that it mediates via competitive blockade of vesicular glutamate transporters .
Biochemical Pathways
The antagonism of the NMDA receptor by 7-CKA leads to a decrease in the activity of the receptor, which can result in various downstream effects. For instance, it has been found to produce ketamine-like rapid antidepressant effects in animal models of depression . It also regulates hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .
Pharmacokinetics
7-CKA is unable to cross the blood-brain-barrier, which limits its bioavailability and clinical use . To overcome this limitation, a centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (AV-101), has been developed for use in humans .
Result of Action
The molecular and cellular effects of 7-CKA’s action include rapid antidepressant-like effects in animal models of depression . It also mediates 15 common miRNAs via TrkB-ERK/Akt pathways . These miRNAs might participate in the rapid-acting molecular mechanism of the antidepressant action of 7-CKA .
Biochemical Analysis
Biochemical Properties
7-Chlorokynurenic acid acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . In addition to antagonizing the NMDA receptor, this compound also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Cellular Effects
This compound produces rapid antidepressant-like effects in animal models of depression . It does this by regulating hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . It also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles, an action that it mediates via competitive blockade of vesicular glutamate transporters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway generates neuro-active compounds that can interact with neurotransmitters receptors in the central nervous system .
Transport and Distribution
This compound is rapidly shuttled into the brain by the large neutral amino acid transporter of the blood–brain barrier . It is unable to cross the blood-brain-barrier on its own .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorokynurenic acid typically involves the chlorination of kynurenic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Chlorokynurenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Halogen substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
7-Chlorokynurenic acid has several scientific research applications:
Chemistry: Used as a tool compound to study the glycine site of the N-methyl-D-aspartate receptor.
Biology: Investigated for its effects on neurotransmitter systems and synaptic plasticity.
Medicine: Studied for its potential antidepressant effects and its role in modulating glutamate neurotransmission.
Industry: Limited industrial applications due to its primary use in research.
Comparison with Similar Compounds
Similar Compounds
Kynurenic acid: Another antagonist of the N-methyl-D-aspartate receptor but with different binding properties.
5,7-Dichlorokynurenic acid: A derivative with similar antagonistic properties but different potency.
Xanthurenic acid: A structurally related compound with different biological activities.
Uniqueness
7-Chlorokynurenic acid is unique due to its high selectivity and potency as a glycine site antagonist. Its inability to cross the blood-brain barrier limits its clinical use but makes it a valuable tool for research .
Properties
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVRVFHMOSAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042568 | |
Record name | 7-Chlorokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18000-24-3 | |
Record name | 7-Chlorokynurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorokynurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18000-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chlorokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLOROKYNURENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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